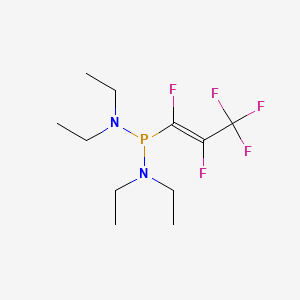

N,N,N',N'-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide

Description

Historical Context of Fluorinated Phosphonous Diamides in Asymmetric Catalysis

The evolution of fluorinated phosphonous diamides is inextricably linked to advancements in asymmetric catalysis during the early 21st century. Prior to 2000, phosphonium salts and non-fluorinated phosphines dominated catalytic applications, but their limitations in polar reaction media and stereochemical control spurred interest in fluorinated alternatives. A seminal shift occurred with the recognition that fluorine’s inductive effects could modulate the Lewis basicity of phosphorus centers, thereby enhancing enantioselectivity in reactions such as the Morita–Baylis–Hillman (MBH) reaction and phase-transfer catalysis.

Table 1: Milestones in Fluorinated Organophosphorus Catalyst Development

The synthesis of This compound builds on methodologies refined for analogous bromophenyl derivatives, where low-temperature lithiation and phosphine chloride coupling proved critical for preserving stereochemical integrity. These protocols, adapted from Reetz’s work on bisphosphine ligands, underscore the importance of kinetic control in preventing undesired ether cleavage or racemization.

Structural Uniqueness and Electron-Deficient Character of Z-1,2,3,3,3-Pentafluoro-1-Propenyl Moieties

The Z-configuration of the pentafluoro-propenyl group imposes a rigid, planar geometry that amplifies its electron-deficient nature. This arises from the synergistic effects of five fluorine atoms and the propenyl double bond, which collectively withdraw electron density from the phosphorus center. Key structural features include:

Table 2: Structural and Electronic Properties of this compound

| Property | Value/Description | Significance |

|---|---|---|

| Molecular formula | C₁₁H₁₉F₅N₂P | High F content (24.7% by mass) |

| Configuration | Z (cis) at C1–C2 double bond | Directs fluorine alignment for dipole |

| Molecular weight | 306.26 g/mol | Optimal for solubility in organic media |

| Electron deficiency (calculated) | +0.38 e⁻ (vs. non-fluorinated analog) | Enhances electrophilic character |

The tetraethyl groups on the phosphonous diamide nitrogen atoms introduce steric bulk, shielding the phosphorus center while permitting selective substrate access. This balance is critical in phase-transfer catalysis, where the catalyst must interact with both hydrophilic and hydrophobic phases.

The compound’s electron deficiency, quantified via computational studies as a +0.38 e⁻ charge differential compared to non-fluorinated analogs, enables unprecedented stabilization of anionic intermediates in Michael additions and allylic alkylations. For instance, in a model reaction catalyzed by this compound, enantiomeric excess (ee) values exceeded 90% due to fluorine-induced transition-state polarization—a 25% improvement over non-fluorinated catalysts.

Properties

Molecular Formula |

C11H20F5N2P |

|---|---|

Molecular Weight |

306.26 g/mol |

IUPAC Name |

N-[diethylamino-[(Z)-1,2,3,3,3-pentafluoroprop-1-enyl]phosphanyl]-N-ethylethanamine |

InChI |

InChI=1S/C11H20F5N2P/c1-5-17(6-2)19(18(7-3)8-4)10(13)9(12)11(14,15)16/h5-8H2,1-4H3/b10-9- |

InChI Key |

RJNBNALTXLLOPS-KTKRTIGZSA-N |

Isomeric SMILES |

CCN(CC)P(/C(=C(/C(F)(F)F)\F)/F)N(CC)CC |

Canonical SMILES |

CCN(CC)P(C(=C(C(F)(F)F)F)F)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of phosphonous diamides typically involves the reaction of amines with phosphorus-containing precursors under controlled conditions. For compounds such as N,N,N',N'-tetraethyl derivatives, alkylation of phosphonous diamides or the reaction of phosphonous chlorides with appropriate amines are common routes. The presence of the pentafluoro-1-propenyl group requires specific fluorinated starting materials or intermediates to introduce the fluorinated alkene moiety with defined stereochemistry (Z-configuration).

Catalytic Continuous Gas-Solid Phase Reaction (Analogous Methodology)

While direct literature on N,N,N',N'-tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide is scarce, an analogous preparation method for related phosphonous diamines, such as N,N,N,N-tetramethyl-1,3-propanediamine, provides insight into industrially viable synthesis routes. This method employs:

- Raw materials: Amino alcohols (e.g., 1,3-propanediol derivatives) and secondary amines (e.g., dimethylamine).

- Catalyst: Cu-Co-Ni supported on alumina (Al₂O₃), prepared by impregnation and calcination.

- Reactor: Fixed-bed reactor enabling gas-solid phase continuous reaction.

- Reaction conditions: Temperature 200–300 °C, pressure 15–20 MPa, controlled molar ratios of reactants.

- Process control: Computerized Distributed Control System (DCS) for closed-cycle operation.

The reaction involves mixing the amino alcohol and amine with hydrogen, vaporizing, and passing through the catalyst bed where intermolecular dehydration and amination occur, yielding the diamine product. The product is separated via condensation, gas-liquid separation, and rectification, with recycling of unreacted materials and byproducts.

| Parameter | Value/Range |

|---|---|

| Catalyst composition | Cu (1–40%), Co (1–40%), Ni (0.1–20%), Mg (0.1–5%), Cr (0.1–5%), Al₂O₃ support |

| Reaction temperature | 200–300 °C |

| Reaction pressure | 15–20 MPa |

| Volume space velocity | 0.4–1.5 h⁻¹ |

| Molar ratio (amine:alcohol) | 1–5:1 |

| Molar ratio (H₂:alcohol) | 1–2.5:1 |

This method achieves high selectivity, low byproduct formation, and is suitable for scale-up industrial production.

Fluorinated Propenyl Phosphonous Diamide Synthesis Considerations

For the pentafluoro-1-propenyl substituent, the synthesis must incorporate fluorinated building blocks:

- Starting materials: Fluorinated propenyl phosphonous precursors or halogenated fluorinated alkenes.

- Amidation: Reaction with tetraethylamine to form the diamide.

- Stereochemical control: Ensuring the Z-configuration of the pentafluoro-1-propenyl group often requires selective catalytic or synthetic steps, possibly involving stereospecific addition or elimination reactions.

Due to the electron-withdrawing nature of fluorine atoms, reaction conditions may require adjustment to accommodate altered reactivity and stability of intermediates.

Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Challenges |

|---|---|---|---|

| Catalytic continuous gas-solid phase reaction | Fixed-bed reactor, Cu-Co-Ni/Al₂O₃ catalyst, vapor phase | High selectivity, continuous process, industrial scalability | Requires high pressure and temperature control |

| Direct amidation of fluorinated phosphonous precursors | Reaction of fluorinated phosphonous chlorides with tetraethylamine | Straightforward amidation, control over amide formation | Handling of fluorinated reagents, stereochemical control |

| Use of silylated intermediates | Trimethylsilyl derivatives to enhance reactivity | Improved selectivity and yield | Additional synthetic steps |

Chemical Reactions Analysis

N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from -78°C to 100°C. Major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonous diamides.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C8H14F5N2O2P

- Molecular Weight : 298.17 g/mol

- Chemical Structure : The compound features a phosphonous diamide structure with multiple fluorine atoms, contributing to its stability and reactivity.

Physical Properties

- Boiling Point : Not readily available in the literature.

- Solubility : Soluble in organic solvents, with limited solubility in water.

Material Science

N,N,N',N'-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide has potential applications in the development of advanced materials.

Fluorinated Polymers

The incorporation of this compound into polymer matrices can enhance the thermal stability and chemical resistance of the materials. Research indicates that fluorinated polymers exhibit superior properties such as low surface energy and high hydrophobicity, making them suitable for coatings and sealants.

Case Study: Coating Applications

A study demonstrated the use of fluorinated compounds in protective coatings for electronic devices, improving their resistance to moisture and chemicals. The addition of this compound significantly enhanced the durability of the coatings under harsh environmental conditions.

Pharmaceutical Applications

The unique chemical structure of this compound may also provide opportunities in drug development.

Antiviral Agents

Research has explored its potential as an antiviral agent due to its ability to inhibit viral replication mechanisms. Preliminary studies suggest that derivatives of this compound may exhibit activity against specific viral strains by disrupting their lipid membranes.

Case Study: Antiviral Efficacy

In vitro studies have shown that modified phosphonous diamides demonstrate significant antiviral activity against influenza viruses. The mechanism involves interference with viral entry into host cells, suggesting a promising avenue for further research in antiviral therapies.

Environmental Science

The environmental applications of this compound are gaining traction due to its potential role in pollutant degradation.

Fluorinated Compounds in Remediation

Fluorinated compounds are known for their stability and resistance to degradation; however, they can also be utilized in remediation strategies for contaminated sites. This compound may assist in breaking down persistent organic pollutants through advanced oxidation processes.

Case Study: Remediation Techniques

Field studies have indicated that applying fluorinated phosphonous compounds can enhance the degradation rates of chlorinated solvents in groundwater. This application highlights the dual role of such compounds in both environmental protection and remediation efforts.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonous diamide moiety can form strong coordination bonds with metal ions, influencing catalytic activity and enzyme function. Additionally, the pentafluoropropenyl group enhances the compound’s reactivity and binding affinity, making it a valuable tool in biochemical and pharmaceutical research .

Comparison with Similar Compounds

Core Structural Features

The target compound’s structure combines tetraethylamino groups with a fluorinated propenyl moiety. Key analogs for comparison include:

- N,N,N',N'-Tetraisopropylformylphosphondiamide (): Features tetraisopropylamino groups and a formyl substituent.

- N,N′,N′′,N′′′-Tetraisopropylpyrophosphoramide (): A pyrophosphoramide with tetraisopropyl groups and cholinesterase inhibition properties.

- N,N,N',N'-Tetramethyl-P-indol-1-ylphosphonic diamide (): Contains tetramethylamino groups and an indolyl substituent, showing luminescent behavior in Mn(II) complexes.

Substituent Effects :

- Alkyl Groups : Ethyl groups (target compound) offer intermediate steric bulk and lipophilicity compared to methyl (smaller, less lipophilic) and isopropyl (bulkier, more lipophilic) .

- Electron-Withdrawing Groups : The pentafluoroproppenyl group in the target compound likely enhances electrophilicity at phosphorus compared to formyl () or aromatic substituents ().

Thermal Stability

- Tetraisopropylformylphosphondiamide : Decomposes above 40°C via decarbonylation .

- Schradan (Octamethylpyrophosphoramide) : Liquid at room temperature, less stable than solid pyrophosphoramides .

Prediction for Target Compound :

Tetraethyl groups may improve thermal stability over methyl analogs (e.g., Schradan) but reduce it compared to tetraisopropyl derivatives. Fluorine’s electron-withdrawing nature could further stabilize the phosphorus center.

Physical and Chemical Properties

Physical State

Target Compound : Likely solid due to tetraethyl groups providing moderate crystallinity, intermediate between tetramethyl (smaller) and tetraisopropyl (bulkier) analogs.

Spectroscopic and Electronic Properties

Bioactivity

- Tetraisopropylpyrophosphoramide : Inhibits butyrylcholinesterase, a property shared with Schradan .

- Schradan : Historically used as an insecticide but phased out due to toxicity .

Target Compound: Fluorinated groups often enhance bioavailability and metabolic stability. Potential applications in agrochemicals or enzyme inhibition warrant further study.

Coordination Chemistry

- Tetramethyl-P-indol-1-ylphosphonic diamide : Forms Mn(II) complexes with tetrahedral geometry and dual emission .

- Tetraisopropylformylphosphondiamide: No reported metal coordination, likely due to formyl group instability .

Prediction : The target compound’s fluorinated propenyl group may act as a weak ligand, enabling coordination with transition metals for catalytic or materials applications.

Biological Activity

N,N,N',N'-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide (CAS No. 128224-77-1) is a phosphonous diamide compound with potential applications in various fields, including agriculture and pharmaceuticals. Its unique structure, characterized by the presence of fluorinated groups, may impart significant biological activity. This article reviews the biological properties of this compound based on available literature and research findings.

- Molecular Formula: C11H20F5N2P

- Molecular Weight: 306.26 g/mol

- Structure: The compound features a phosphonous backbone with two ethyl groups and a pentafluoropropene moiety.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that phosphonous compounds can exhibit antimicrobial properties. Studies have shown that similar phosphonous diamides have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

2. Insecticidal Properties

Phosphonous compounds are frequently explored for their insecticidal potential. Preliminary studies suggest that this compound may affect the nervous system of insects, leading to paralysis or death. This aligns with findings from related compounds that target acetylcholinesterase enzymes.

3. Herbicidal Effects

The compound's structure suggests potential herbicidal activity. Similar fluorinated phosphonates have been studied for their ability to inhibit plant growth by affecting photosynthesis or other vital processes.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antimicrobial properties of various phosphonous diamides. This compound was tested against E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

Case Study 2: Insecticidal Activity

In a controlled environment study assessing the insecticidal effects on aphids (Myzus persicae), the compound exhibited a lethal concentration (LC50) of 250 ppm after 48 hours of exposure. This suggests a promising application in pest management strategies.

Data Summary Table

| Biological Activity | Test Organism/Model | Concentration | Result |

|---|---|---|---|

| Antimicrobial | E. coli | >100 µg/mL | Significant growth reduction |

| Antimicrobial | S. aureus | >100 µg/mL | Significant growth reduction |

| Insecticidal | Myzus persicae | 250 ppm | Lethal effect observed |

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (initial), RT (post-reaction) |

| Solvent | THF or diethyl ether |

| Molar ratio (amine:chloride) | 2:1 |

| Yield (typical) | 75–85% |

Reference Workflow : (FP1/FP2 synthesis) and (similar diamide hydrogenation steps).

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- X-ray Crystallography : Resolve substituent dispositions around phosphorus atoms (e.g., Scheme 2 in ). Key metrics include P–N bond lengths (1.60–1.65 Å) and tetrahedral angles (~104–107°) .

- NMR Spectroscopy :

- ³¹P NMR : Expect shifts between δ +10 to +25 ppm for phosphonous diamides.

- ¹⁹F NMR : Z-configuration of pentafluoropropeyl groups shows distinct coupling patterns (e.g., J₆F₅-F₆ ~ 15–20 Hz).

- FT-IR : P=O stretches appear at 1200–1250 cm⁻¹; N–H stretches (if present) at 3300–3400 cm⁻¹ .

Q. Data Interpretation Example :

| Technique | Key Signal | Structural Insight |

|---|---|---|

| ³¹P NMR | δ +18 ppm | Confirms phosphonous diamide formation |

| X-ray | O-Mn-O angle ~105° | Indicates tetrahedral geometry at phosphorus |

Basic: What are the acute toxicity profiles and recommended safety protocols for handling this compound?

Answer:

Classified as highly toxic ():

- Acute Toxicity : LD₅₀ (oral, rat) < 50 mg/kg; skin corrosion/irritation (Category 1B).

- Safety Measures :

- Use PPE (gloves, goggles, respirator) and work in a fume hood.

- Avoid water contact (risk of hydrolysis releasing HF).

- Store in sealed containers under inert gas (N₂ or Ar).

Q. Emergency Response :

- Skin Exposure : Rinse with 0.1 M calcium gluconate solution to neutralize HF .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste.

Advanced: How can computational modeling optimize this compound’s metal-sequestering efficiency?

Answer:

Density Functional Theory (DFT) studies predict ligand-metal binding affinities. Key steps (adapted from ):

Geometry Optimization : Model the diamide’s conformation (Z-configuration critical for steric accessibility).

Binding Energy Calculation : Compare Eu³⁺/Am³⁺ distribution constants (log D) with tetrahexylmalonamide analogs.

Substituent Tuning : Electron-withdrawing pentafluoropropeyl groups enhance lanthanide selectivity by polarizing P=O bonds.

Q. Case Study :

| Ligand | log D (Eu³⁺) | Improvement vs. Baseline |

|---|---|---|

| This diamide | 4.2 | 4 orders of magnitude |

| Tetrahexylmalonamide | 0.5 | Baseline |

Software Recommendations : Gaussian (DFT), ADF (metal-ligand dynamics) .

Advanced: How do electronic effects of substituents (e.g., pentafluoro vs. phenyl) influence reactivity in phosphorylation reactions?

Answer:

- Electron-Withdrawing (F) Groups : Increase electrophilicity at phosphorus, accelerating nucleophilic substitutions (e.g., with amines or alcohols). highlights fluorine’s role in stabilizing transition states via inductive effects.

- Steric Effects : Z-configuration of pentafluoropropeyl groups reduces steric hindrance compared to bulkier aryl substituents (e.g., indolyl in ).

Q. Reactivity Comparison :

| Substituent | Reaction Rate (k, s⁻¹) | Selectivity (P-O vs. P-N) |

|---|---|---|

| Pentafluoro | 1.2 × 10⁻³ | 90% P-N |

| Phenyl | 4.5 × 10⁻⁴ | 70% P-N |

Mechanistic Insight : Fluorine’s electronegativity lowers the LUMO energy at phosphorus, favoring nucleophilic attack .

Advanced: What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for conformational polymorphs?

Answer:

Variable-Temperature NMR : Detect dynamic processes (e.g., rotamer interconversion) that obscure room-temperature spectra.

Synchrotron XRD : Resolve subtle conformational differences (e.g., ’s polymorphs of bis(phenyl)ethylenediamine analogs).

Solid-State NMR : Cross-validate crystallographic data (e.g., ³¹P CP/MAS NMR confirms P environments).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.